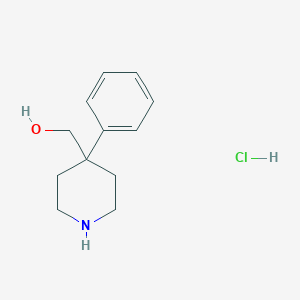
(4-Phenylpiperidin-4-yl)methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenylpiperidin-4-yl)methanol;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperidin-4-yl)methanol typically involves the reduction of piperidinone intermediates. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include hydrogenation, cyclization, and reduction reactions. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4-Phenylpiperidin-4-yl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of imine intermediates to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include phenylsilane for reduction, iron complexes as catalysts, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions include substituted piperidines, spiropiperidines, and piperidinones .
Scientific Research Applications
(4-Phenylpiperidin-4-yl)methanol;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Phenylpiperidin-4-yl)methanol;hydrochloride involves its interaction with molecular targets and pathways. For example, piperidine derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways . The compound’s effects are mediated by its ability to interact with specific proteins and enzymes, leading to cellular responses .
Comparison with Similar Compounds
(4-Phenylpiperidin-4-yl)methanol;hydrochloride can be compared with other similar compounds, such as:
- (2-Phenylpiperidin-4-yl)methanol;hydrochloride
- (3-Phenylpiperidin-4-yl)methanol;hydrochloride
- (4-Phenylpiperidin-4-yl)methanamine;dihydrochloride
These compounds share similar structural features but differ in their functional groups and specific applications . The uniqueness of this compound lies in its specific use as a semi-flexible linker in PROTAC development, impacting the 3D orientation of the degrader and ternary complex formation .
Properties
CAS No. |
15247-00-4 |
|---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
(4-phenylpiperidin-4-yl)methanol;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c14-10-12(6-8-13-9-7-12)11-4-2-1-3-5-11;/h1-5,13-14H,6-10H2;1H |
InChI Key |
GFAANIMJFNDZFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CO)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


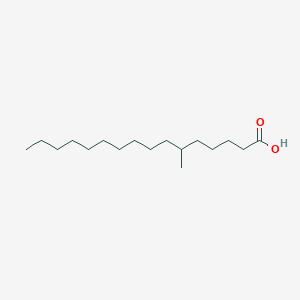
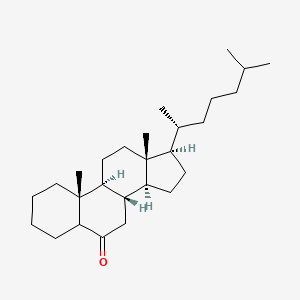
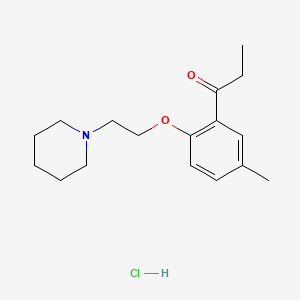
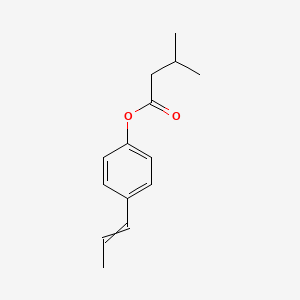
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)
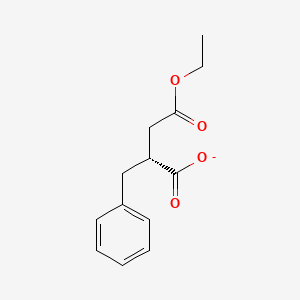
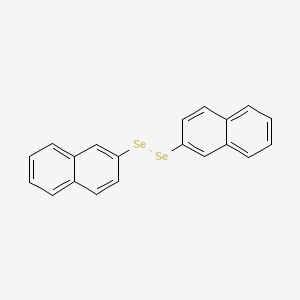
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)

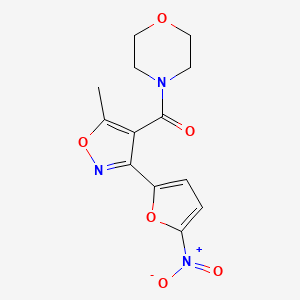
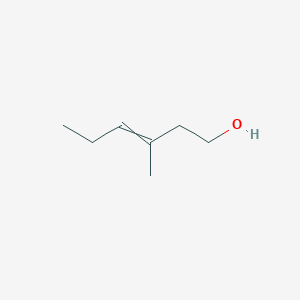

![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)
